tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamate
Description
Properties
CAS No. |
1263377-70-3 |
|---|---|
Molecular Formula |
C14H20ClN3O3 |
Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-amino-5-chlorobenzoyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(20)18-7-6-17-12(19)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7,16H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
SBOVMIYXXJTYBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
A common method to protect the amino group involves reaction with tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM). This step yields the tert-butyl carbamate derivative.
- Reaction conditions: 0 °C to room temperature, 1–2 hours.
- Monitoring: Thin-layer chromatography (TLC) to confirm completion.
- Workup: Extraction with water and brine, drying over sodium sulfate, and concentration under reduced pressure.
- Purification: Column chromatography using ethyl acetate/hexane mixtures.
This method is exemplified in the synthesis of related tert-butyl carbamate derivatives, where yields of ~90% are reported with high purity confirmed by NMR and HRMS.
Formation of the Amide Bond
The amide bond between the protected aminoethyl carbamate and the 2-amino-5-chlorobenzoic acid moiety is typically formed via peptide coupling reagents such as:
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine) as a base
- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Procedure:
- Dissolve the protected amine and carboxylic acid derivative in DMF.
- Add HATU and DIPEA under stirring at room temperature.
- Reaction time: 2–6 hours, monitored by TLC or HPLC.
- Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying, and concentration.
- Purification: Column chromatography or recrystallization.
This method is efficient and widely used for amide bond formation in carbamate derivatives, providing high yields and purity.
Alternative Synthetic Routes
Some patents describe alternative routes involving:
- Reduction of isocyanide intermediates with sodium borohydride in aprotic solvents like THF or DMF to obtain aminoethyl carbamates.
- Use of neutral starting materials rather than salts to improve reaction homogeneity and yield in amide bond formation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amine Protection | Boc anhydride, triethylamine | DCM | 0 °C to RT | 1–2 hours | ~90 | TLC monitoring, column purification |
| Amide Coupling | HATU, DIPEA | DMF or THF | RT | 2–6 hours | 80–95 | Efficient coupling, high purity |
| Reduction of Isocyanide | Sodium borohydride | THF or DMF | 20–30 °C | 3–5 hours | 84–85 | Industrially scalable, mild conditions |
Research Findings and Analytical Data
- Spectral Characterization: The intermediates and final product are characterized by IR, ^1H NMR, ^13C NMR, and HRMS to confirm structure and purity.
- Purity: Chromatographic purification ensures removal of side products and unreacted starting materials.
- Yield and Scalability: The described methods provide high yields (80–95%) and are amenable to scale-up for industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2-(2-amino-5-chlorobenzamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications, particularly in cancer treatment. Its structure allows for interactions with biological targets, making it a candidate for drug development.
- Mechanism of Action : The chlorobenzamido group can interact with enzyme active sites, potentially inhibiting their function. This interaction may modulate various biochemical pathways involved in disease processes.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to similar compounds can enhance their efficacy against breast cancer cells, including triple-negative breast cancer (TNBC) .
Enzyme Inhibition Studies
The compound may act as an inhibitor for specific kinases and proteases crucial in cellular functions. Preliminary studies suggest that the binding affinity of this compound to certain enzymes could be significant, warranting further investigation into its specificity and therapeutic potential .
Kinase Inhibition
A recent study evaluated pyrimidine derivatives for their kinase inhibitory potential. Modifications akin to those found in tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamate significantly impacted inhibitory activity against cyclin-dependent kinases (CDKs), suggesting its role in cancer therapeutics .
Mechanism of Action
The mechanism of action of tert-Butyl(2-(2-amino-5-chlorobenzamido)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamate with structurally related carbamates from the evidence:
Key Observations :
- The target compound exhibits moderate polarity (TPSA ~110) due to its amino and amide groups, balanced by the lipophilic tert-butyl and chloro substituents.
- Ethoxy-containing analogs (e.g., []) are more hydrophilic (lower Log P) but lack the aromatic diversity of the target compound.
Biological Activity
tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamate is a synthetic compound that belongs to the class of peptidomimetics. This compound is notable for its potential biological activities, particularly its antibacterial properties. The structural features of the compound, including the tert-butyl group and the chlorobenzamide moiety, contribute to its lipophilicity and membrane interaction, which are critical for its biological efficacy.
Chemical Structure and Properties
- Chemical Formula : C12H17ClN2O2
- Molecular Weight : 256.73 g/mol
- CAS Number : 127828-22-2
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that the presence of the chlorine atom in the benzamide moiety enhances membrane interaction dynamics, which is crucial for its antibacterial mechanism.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Positive | 32 µg/mL |
| Escherichia coli | Negative | 16 µg/mL |
| Pseudomonas aeruginosa | Negative | 64 µg/mL |
| Bacillus subtilis | Positive | 8 µg/mL |
The compound's mechanism of action involves disrupting bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This is particularly effective in preventing biofilm formation, which is a significant factor in bacterial resistance.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the hydrophobic and cationic groups can significantly influence antibacterial activity. For instance, replacing the chlorine atom with other halogens or altering the length of the alkyl chain can modify the compound's interaction with bacterial membranes.
Case Studies
- In Vitro Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness in vitro, showing a dose-dependent response in inhibiting bacterial growth. The study utilized standard protocols for MIC determination and confirmed the compound's broad-spectrum activity.
- In Vivo Studies : In animal models, this compound demonstrated promising results in treating infections caused by resistant bacterial strains. The pharmacokinetics indicated favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
